molecular formula C20H28N2O2 B14318329 1,2-Bis(2-butoxyphenyl)hydrazine CAS No. 105823-63-0

1,2-Bis(2-butoxyphenyl)hydrazine

Cat. No.: B14318329
CAS No.: 105823-63-0
M. Wt: 328.4 g/mol
InChI Key: SAVKHEDZKMQUNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Bis(2-butoxyphenyl)hydrazine is an organic compound belonging to the hydrazine family Hydrazines are characterized by the presence of a nitrogen-nitrogen single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(2-butoxyphenyl)hydrazine typically involves the reaction of 2-butoxybenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an ethanol solvent. The process can be summarized as follows:

    Step 1: Dissolve 2-butoxybenzaldehyde in ethanol.

    Step 2: Add hydrazine hydrate to the solution.

    Step 3: Heat the mixture under reflux for several hours.

    Step 4: Cool the reaction mixture and filter the precipitated product.

    Step 5: Purify the product by recrystallization from ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Safety measures are crucial due to the toxic nature of hydrazine and its derivatives.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(2-butoxyphenyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: Reduction reactions can convert it into hydrazones or amines.

    Substitution: The butoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Hydrazine hydrate (N₂H₄·H₂O) is often used as a reducing agent.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Hydrazones or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,2-Bis(2-butoxyphenyl)hydrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Bis(2-butoxyphenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes, leading to the disruption of metabolic pathways. For example, hydrazine derivatives are known to interfere with calcium transport, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Bis(2-butoxyphenyl)hydrazine is unique due to its specific butoxyphenyl groups, which impart distinct chemical and physical properties

Properties

CAS No.

105823-63-0

Molecular Formula

C20H28N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

1,2-bis(2-butoxyphenyl)hydrazine

InChI

InChI=1S/C20H28N2O2/c1-3-5-15-23-19-13-9-7-11-17(19)21-22-18-12-8-10-14-20(18)24-16-6-4-2/h7-14,21-22H,3-6,15-16H2,1-2H3

InChI Key

SAVKHEDZKMQUNI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1NNC2=CC=CC=C2OCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.